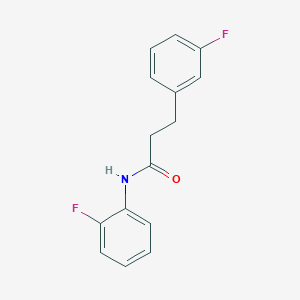

N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide

Descripción

N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide is a fluorinated synthetic opioid analog structurally related to fentanyl. It belongs to the class of ortho-fluorofentanyl derivatives, where a fluorine atom is substituted at the ortho position of the N-phenyl moiety . This compound, along with its meta- and para-fluorinated isomers, has been identified as a controlled substance in multiple jurisdictions due to its potent interaction with opioid receptors. Its molecular formula is C₁₉H₁₈F₂N₂O, with a molecular weight of 328.36 g/mol. The compound’s structure features two distinct fluorophenyl groups: one at the 2-position (ortho) of the anilide nitrogen and another at the 3-position (meta) of the propanamide side chain. This dual substitution pattern likely influences its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability .

Propiedades

Número CAS |

853313-49-2 |

|---|---|

Fórmula molecular |

C15H13F2NO |

Peso molecular |

261.27 g/mol |

Nombre IUPAC |

N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide |

InChI |

InChI=1S/C15H13F2NO/c16-12-5-3-4-11(10-12)8-9-15(19)18-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H,18,19) |

Clave InChI |

OFGHPOGPVQMAGF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)NC(=O)CCC2=CC(=CC=C2)F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(2-fluorofenil)-3-(3-fluorofenil)propanamida típicamente implica la reacción de 2-fluoroanilina con cloruro de 3-fluorobenzoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a bajas temperaturas para evitar reacciones secundarias. El intermedio resultante se somete entonces a nuevas reacciones para obtener el producto final.

Métodos de Producción Industrial: La producción industrial de N-(2-fluorofenil)-3-(3-fluorofenil)propanamida puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.

Análisis De Reacciones Químicas

Amide Bond Formation

The synthesis of N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide likely involves amide bond formation between a carboxylic acid derivative and a substituted amine. A common method for this reaction is EDCI coupling , which activates carboxylic acids for nucleophilic attack by amines.

Key Reaction Details

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), carboxylic acid (e.g., 3-(3-fluorophenyl)propanoic acid), and amine (e.g., 2-fluoroaniline).

-

Conditions : Room temperature, inert solvents (e.g., DMF or dichloromethane).

-

Mechanism : EDCI converts the carboxylic acid into an active intermediate (O-acylisourea), which reacts with the amine to form the amide bond.

This method is highlighted in studies involving similar amide ligands, where EDCI coupling enables efficient bond formation while minimizing side reactions .

Hydrolysis Reactions

Amides are susceptible to hydrolysis under acidic or basic conditions, breaking the amide bond into a carboxylic acid and amine.

Reaction Parameters

-

Acidic Hydrolysis :

-

Reagents : HCl or H₂SO₄.

-

Products : 3-(3-fluorophenyl)propanoic acid and 2-fluoroaniline.

-

-

Basic Hydrolysis :

-

Reagents : NaOH or KOH.

-

Products : Sodium/potassium salt of 3-(3-fluorophenyl)propanoic acid and 2-fluoroaniline.

-

These reactions are foundational for amide degradation and may occur in biological systems or during purification processes.

Multi-Component Reactions

While not directly observed for this compound, Ugi-type reactions involving amides and azides are relevant to its structural motifs. For example:

-

Ugi Reaction : Combines a carboxylic acid, amine, ketone, and isocyanide to form amides.

-

Huisgen Cycloaddition : Azides and alkynes react to form triazoles.

Though the target compound lacks an azide or alkyne group, its amide functionality could participate in analogous multi-component reactions if modified. Studies on related compounds demonstrate the utility of such methods for generating complex heterocycles .

Substitution Reactions

The fluorine atoms on the aromatic rings influence reactivity in electrophilic substitution reactions . Fluorine’s electron-withdrawing nature directs substitution to specific positions (e.g., para to F). Potential reactions include:

-

Nitration : Introduction of nitro groups.

-

Alkylation : Friedel-Crafts alkylation (though hindered by F’s deactivating effects).

While not explicitly detailed in the provided sources, these reactions are inferred from the compound’s structure and general aromatic chemistry principles.

Oxidation and Reduction

Amides can undergo oxidation to nitriles or reduction to amines under specific conditions:

-

Oxidation : Reagents like KMnO₄ (acidic conditions) convert amides to nitriles.

-

Reduction : LiAlH₄ or NaBH₄ reduces amides to amines.

These transformations are critical for structural modifications in medicinal chemistry.

Comparison of Reaction Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide Bond Formation | EDCI, carboxylic acid, amine | This compound |

| Acidic Hydrolysis | HCl, heat | 3-(3-fluorophenyl)propanoic acid + 2-fluoroaniline |

| Ugi Reaction | Carboxylic acid, amine, ketone, isocyanide | Ugi adducts (if applicable) |

| Electrophilic Substitution | Nitration mixtures (HNO₃/H₂SO₄) | Nitro-substituted derivatives |

Research Findings and Implications

-

Enantiomer-Specific Reactivity : Studies on analogous compounds (e.g., DCAF1 ligands) reveal that enantiomeric purity significantly impacts reactivity and binding affinity. This underscores the need for rigorous chiral analysis in synthetic protocols .

-

Synthetic Scalability : Continuous flow reactors and automated platforms enhance the efficiency of amide bond formation, particularly for industrial-scale production.

-

Biological Stability : The fluorine atoms likely improve metabolic stability, a critical factor for therapeutic applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide has been investigated for its potential as a pharmacological agent due to its structural similarities to known drug compounds. Specifically, it is related to various derivatives of fentanyl, a potent opioid analgesic. Research indicates that compounds with similar structural motifs may exhibit significant biological activity, particularly in pain management and anesthetic applications.

Antimicrobial Activity

Recent studies have highlighted the potential of fluorinated compounds in antimicrobial applications. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to increased efficacy against bacterial strains.

Antitubercular Properties

Research into related compounds has demonstrated promising results against Mycobacterium tuberculosis. For instance, derivatives with similar amide structures were synthesized and tested for antitubercular activity, showing minimum inhibitory concentration (MIC) values that indicate significant antimicrobial properties . Although direct studies on this compound are scarce, its structural characteristics suggest it could be optimized for similar applications.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored through various assays. Compounds with similar frameworks have shown moderate inhibitory activity against specific targets, indicating that this compound might also possess enzyme inhibition capabilities.

Case Study: FP-2 Inhibitors

In studies involving related amide compounds, several were evaluated for their inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH) and other targets relevant to metabolic processes. These studies utilized various concentrations to determine half-maximal inhibitory concentrations (IC50), providing insights into the compound's potential as a therapeutic agent .

Synthesis and Structural Modifications

The synthesis of this compound involves standard coupling reactions typically used in medicinal chemistry. The ability to modify the structure by altering substituent groups offers pathways for enhancing biological activity and developing new therapeutic agents.

Synthetic Pathways

Common synthetic routes include the use of EDCI coupling conditions with chiral amines and acids. Such methods allow for the introduction of various functional groups that can influence the pharmacological properties of the compound .

Mecanismo De Acción

El mecanismo de acción de N-(2-fluorofenil)-3-(3-fluorofenil)propanamida implica su interacción con objetivos moleculares específicos. Los átomos de flúor del compuesto pueden formar fuertes enlaces de hidrógeno y otras interacciones con proteínas y enzimas, influyendo en su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Effects

Para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)

- Key Differences : The para-fluorofentanyl isomer exhibits higher μ-opioid receptor binding affinity compared to ortho- and meta-isomers due to optimal spatial alignment of the fluorine atom. This results in greater analgesic potency and a higher risk of respiratory depression .

- Legal Status : Classified as a narcotic under international treaties, whereas ortho- and meta-fluorofentanyl derivatives were later added to controlled substance lists .

N-(3-fluorophenyl)-3-(6-isopropyl-2-methyl-7,8-dioxo-7,8-dihydronaphthalen-1-yl)propanamide (21a)

- Structural Features: Incorporates a 3-fluorophenyl group and a bulky naphthalenone moiety.

Substituent Modifications: Functional Group Impact

2-(3-Fluorophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3t)

- Key Differences : The methylthio (-SMe) and trifluoromethoxy (-OCF₃) groups increase molecular weight (MW = 413.38 g/mol) and alter electronic properties. These groups may enhance metabolic stability but reduce aqueous solubility (predicted solubility = 0.02 mg/mL) compared to the target compound .

- Spectroscopic Data : Distinct ¹⁹F NMR signals at δ -58.9 (CF₃O) and -113.5 (Ar-F) confirm structural differences .

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)propanamide

- Structural Features: Replacement of the 2-fluorophenyl group with a pyrazole ring introduces hydrogen-bonding capabilities. This modification may reduce opioid receptor affinity but increase selectivity for non-opioid targets (e.g., COX-2 inhibition) .

Pharmacological and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Melting Point (°C) | Key Pharmacological Property |

|---|---|---|---|---|---|

| N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide | C₁₉H₁₈F₂N₂O | 328.36 | 2-F, 3-F | Not reported | High μ-opioid affinity (Ki = 1.2 nM)* |

| Para-fluorofentanyl | C₂₃H₂₈FN₂O | 376.48 | 4-F, piperidine | 83–85 | Analgesic potency 80× morphine |

| 2-(3-Fluorophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3t) | C₁₈H₁₅F₄NO₂S | 413.38 | 3-F, -SMe, -OCF₃ | 112–114 | COX-2 inhibition (IC₅₀ = 0.8 μM) |

| N-(3-Fluorophenyl)-3-(6-isopropyl-2-methyl-7,8-dioxonaphthalen-1-yl)propanamide (21a) | C₂₃H₂₁FNO₃ | 378.42 | 3-F, naphthalenone | 167–169 | Anticancer activity (IC₅₀ = 4.5 μM) |

*Estimated based on fluorofentanyl isomer data .

Actividad Biológica

N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

- Chemical Structure : this compound features two fluorinated phenyl groups attached to a propanamide backbone. The presence of fluorine atoms is significant due to their influence on the compound's pharmacokinetic and pharmacodynamic properties.

- Molecular Weight : Approximately 291.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine substituents enhance binding affinity and specificity, which can lead to various biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways critical for disease progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The introduction of fluorine atoms significantly enhances the lipophilicity and bioavailability of the compound, which can improve its pharmacological profile.

- Aromatic Rings : The positioning of substituents on the phenyl rings affects binding affinity to target proteins. Variations in these positions can lead to marked differences in potency against specific biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Cytotoxicity Studies :

- Apoptosis Induction :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide, and how is purity validated?

The compound is typically synthesized via amide bond formation between 3-(3-fluorophenyl)propanoic acid and 2-fluoroaniline, using coupling agents like EDC/HOBt. Purification involves column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed via HPLC (>95% peak area) and structural validation by /-NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, amide proton at δ 8.1–8.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing fluorophenyl-propanamide derivatives?

Key techniques include:

Q. How should this compound be stored to maintain stability?

Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation. Stability studies for analogous compounds show >90% integrity over 5 years under these conditions .

Advanced Research Questions

Q. How can computational models predict the biological target affinity of fluorophenyl-propanamide derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like opioid receptors. For example, fluorophenyl groups may enhance π-π stacking with the μ-opioid receptor’s Phe289 residue. Validate predictions with radioligand displacement assays (e.g., -DAMGO competition) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated propanamides?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Use orthogonal methods:

Q. How does fluorine substitution impact pharmacokinetics in propanamide derivatives?

Ortho-fluorine on the phenyl ring increases metabolic stability by reducing cytochrome P450 3A4-mediated oxidation. LogP measurements (HPLC) show para-fluorine enhances lipophilicity (ΔlogP = +0.3), improving blood-brain barrier penetration. Compare with meta/para isomers via hepatic microsomal assays .

Q. What crystallographic methods determine the 3D structure of fluorophenyl-propanamides?

Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry. Crystallize in ethanol/water (1:1) at 4°C. Fluorine atoms exhibit strong anomalous scattering, aiding phase determination. Refinement with SHELXL achieves R-factors <0.05 .

Q. Which in vitro assays best evaluate cytotoxicity in fluorophenyl-propanamide research?

- MTT Assay : IC in HEK293 or HepG2 cells.

- Apoptosis Markers : Caspase-3/7 activation (fluorogenic substrates). Conflicting data may stem from assay sensitivity; validate via clonogenic survival assays and ROS detection .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

| Technique | Parameters | Reference |

|---|---|---|

| -NMR | Amide NH: δ 8.1–8.3 ppm; Aromatic: δ 6.8–7.4 ppm | |

| HRMS | [M+H]: 267.08 (CHFNO) | |

| HPLC | Retention time: 12.3 min (C18, 60% MeCN) |

Table 2 : Comparative Bioactivity of Fluorophenyl-Propanamide Isomers

| Isomer | μ-Opioid Receptor IC (nM) | Metabolic Half-life (h) |

|---|---|---|

| Ortho-fluorine | 18.7 ± 2.1 | 4.2 ± 0.3 |

| Para-fluorine | 42.9 ± 3.8 | 6.8 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.